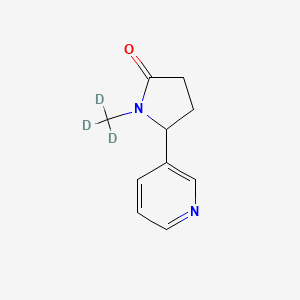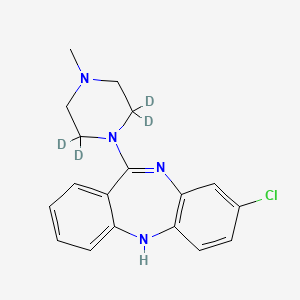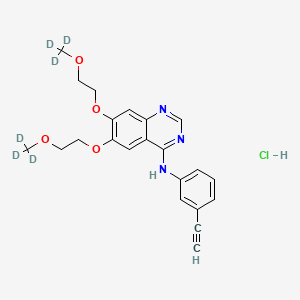
4-Pyridoxic Acid-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridoxic Acid-D2 is an isotope labelled metabolite of Pyridoxine . Pyridoxine is a form of vitamin B6 found commonly in food and used as a dietary supplement . It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning .
Synthesis Analysis
The synthesis of 4-Pyridoxic Acid-D2 involves the replacement of some or all of the hydrogen atoms in 4-pyridoxic acid with deuterium atoms. This can be achieved by using deuterated reagents or by exposing 4-pyridoxic acid to deuterium gas or heavy water.Molecular Structure Analysis
The molecular formula of 4-Pyridoxic Acid-D2 is C8H7D2NO4. It has a molecular weight of 185.18 g/mol.Chemical Reactions Analysis
4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase .Physical And Chemical Properties Analysis
4-Pyridoxic Acid-D2 is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. It has a melting point of 238-242°C.Wissenschaftliche Forschungsanwendungen
Synthesis and Analysis
- 4-Pyridoxic Acid-D2, a deuterated vitamin B6 compound, has been synthesized for analysis using gas chromatography-chemical ionization mass spectroscopy. This synthesis is crucial for studying the compound's properties and behavior in various applications (Coburn, Lin, Schaltenbrand, & Mahuren, 1982).
Biomarker for Renal Function
- A hydrophilic interaction chromatography assay utilizing 4-Pyridoxic Acid-D2 has been developed to evaluate renal organic anion transporter 1/3 (OAT1/3) function. This application is vital in clinical drug-drug interaction studies, providing a non-invasive method to assess renal function (Towner, Rago, Rodrigues, Vourvahis, & Holliman, 2021).
Enzymatic Research
- The study of 4-Pyridoxic Acid-D2 in the nitrogen-fixing symbiotic bacterium Mesorhizobium loti MAFF303099 has led to the identification and characterization of the enzyme 4-pyridoxic acid dehydrogenase. This research contributes to a deeper understanding of vitamin B6 degradation pathways in bacteria (Ge, Yokochi, Yoshikane, Ohnishi, & Yagi, 2008).
Metabolism Studies
- In metabolic and nutritional studies, the measurement of 4-Pyridoxic Acid-D2 in urine is used to assess vitamin B6 levels. This is done using high-performance liquid chromatography, providing a sensitive and quantitative technique for understanding B6 metabolism (Gregory & Kirk, 1979).
Photophysical Properties
- Research on the photophysical properties and acid/base equilibria of 4-Pyridoxic Acid-D2 in aqueous solutions has been conducted. This study is significant for understanding the compound's behavior under different environmental conditions, which is essential in various scientific applications (Bueno, Guerrero, & Encinas, 2004).
Environmental and Biochemical Interactions
- The compound's interaction with uranium has been explored to understand its potential role in the assimilation of heavy or radioactive metals by living beings. This research sheds light on the broader environmental and biochemical implications of 4-Pyridoxic Acid-D2 (Back, Oliveira, & Lang, 2006).
Safety And Hazards
Zukünftige Richtungen
4-Pyridoxic Acid-D2 can be used to study the bioavailability and metabolism of pyridoxine in crops and animals. It has also been identified as a sensitive plasma endogenous biomarker of renal organic anion transporters . High 4-Pyridoxic acid/pyridoxine ratio is independently associated with global cardiovascular risk .
Eigenschaften
CAS-Nummer |
82896-39-7 |
|---|---|
Produktname |
4-Pyridoxic Acid-D2 |
Molekularformel |
C8H7NO4D2 |
Molekulargewicht |
185.18 |
Reinheit |
95% by HPLC; 98% atom D |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
82-82-6 (unlabelled) |
Tag |
Pyridoxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











